

Application Notes and Protocols: [Orn5]-URP

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	[Orn5]-URP	
Cat. No.:	B15570194	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Product Description

[Orn5]-URP is a synthetic peptide analog of Urotensin-II-Related Peptide (URP). It is a potent and selective pure antagonist for the Urotensin-II receptor (UT), a G protein-coupled receptor (GPCR).[1][2][3] Unlike some other UT receptor ligands that exhibit partial agonism, [Orn5]-URP is distinguished by its lack of any agonist activity, making it a valuable tool for studying the physiological and pathological roles of the urotensinergic system.[1][2] It competitively inhibits the binding of natural agonists Urotensin-II (U-II) and URP, thereby blocking their downstream signaling pathways.[1]

Chemical Properties:

Molecular Formula: C48H62N10O10S2

Molecular Weight: 1003.2 g/mol

CAS Number: 782485-03-4[2]

Commercial Suppliers

The following is a list of known commercial suppliers for [Orn5]-URP. Availability may vary.



Supplier	Catalog Number	Notes
MedchemExpress	HY-P1167	Available for research use.
R&D Systems	Previously sold, but has been withdrawn for commercial reasons.	

Quantitative Pharmacological Data

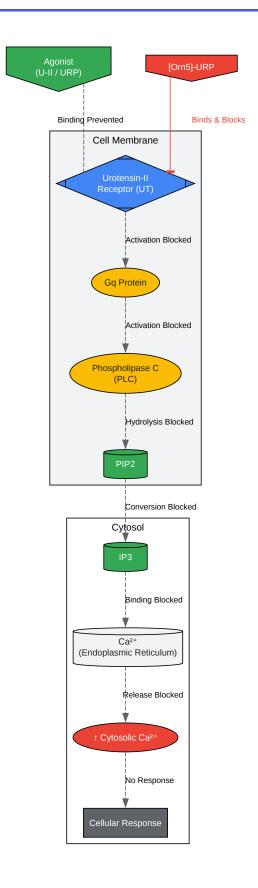
[Orn5]-URP has been characterized in various in vitro assays to determine its affinity and functional potency at the UT receptor.

Parameter	Value	Assay System	Reference
pEC50	7.24	Inhibition of U-II in rat aorta ring assay.	[2]
EC50	~57.5 nM	Calculated from pEC50.	
Binding Affinity	High	Competitive displacement of [1251]URP in rat cortical astrocytes.[1][3]	[1]
Functional Activity	Pure Antagonist	No agonist activity observed in calcium mobilization assays in rat astrocytes.[1][3]	[1]

Mechanism of Action and Signaling Pathway

The Urotensin-II receptor (UT) is a Gq-coupled GPCR. The binding of endogenous agonists like U-II or URP initiates a signaling cascade resulting in an increase in intracellular calcium. **[Orn5]-URP** acts by competitively binding to the UT receptor, preventing agonist binding and thus inhibiting the entire downstream pathway.





Click to download full resolution via product page

Caption: Antagonistic action of [Orn5]-URP on the UT receptor signaling pathway.



Experimental Protocols

This protocol details how to measure the inhibitory effect of **[Orn5]-URP** on agonist-induced calcium mobilization in cells expressing the UT receptor.

A. Materials and Reagents

- Cells: HEK293, CHO, or other suitable host cells stably expressing the human Urotensin-II receptor (UT). Rat astrocytes can also be used for native receptor studies.[1]
- Peptides: [Orn5]-URP (test antagonist), Urotensin-II or URP (control agonist).
- Assay Plate: Black-wall, clear-bottom 96-well or 384-well microplates.[4]
- Culture Medium: DMEM or Ham's F12 supplemented with 10% FBS, and appropriate selection antibiotics.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.[5]
- Probenecid: (Optional, but recommended) To prevent dye leakage from cells.
- Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading with automated injection.[6]

B. Experimental Procedure

- Cell Seeding:
 - The day before the assay, seed the UT-expressing cells into the microplate at a density of 40,000–80,000 cells/well (for 96-well format).[5]
 - Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
- Dye Loading:



- Prepare a loading solution of Fluo-4 AM (e.g., 4 μM) in Assay Buffer. If used, add probenecid to a final concentration of 2.5 mM.[4][5]
- Aspirate the culture medium from the cell plate.
- Add 100 μL of the dye loading solution to each well.
- Incubate the plate for 45-60 minutes at 37°C, protected from light.[4][7]
- Allow the plate to equilibrate to room temperature for 15-30 minutes before measurement.
- Compound Preparation:
 - Prepare a stock solution of [Orn5]-URP in a suitable solvent (e.g., DMSO or water).
 - Perform serial dilutions of [Orn5]-URP in Assay Buffer to create a range of concentrations (e.g., 10x final concentration).
 - Prepare the agonist (U-II or URP) at a concentration corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response). This concentration should be determined in a prior agonist-mode experiment.[7]
- Fluorescence Measurement:
 - Place the cell plate into the fluorometric plate reader.
 - Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.
 - Antagonist Addition: Inject the prepared [Orn5]-URP dilutions into the respective wells and incubate for a predetermined time (e.g., 5-15 minutes).[5]
 - Agonist Challenge: Inject the EC₈₀ concentration of the agonist (U-II or URP) into all wells.
 - Signal Recording: Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

C. Data Analysis

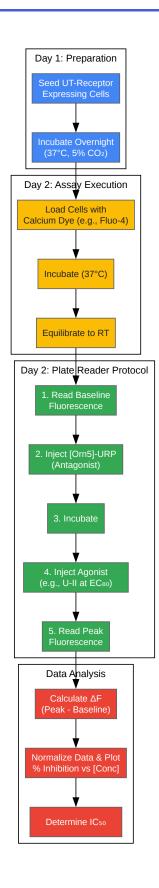






- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition for each well.
- Normalize the data: Express the response in each **[Orn5]-URP**-treated well as a percentage of the response in the control wells (agonist only, 0% inhibition).
- Plot the percent inhibition against the logarithm of the [Orn5]-URP concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for [Orn5]-URP.





Click to download full resolution via product page

Caption: Workflow for the [Orn5]-URP antagonist calcium mobilization assay.



This protocol provides a framework for determining the binding affinity (Ki) of [Orn5]-URP.

A. Materials

- Membranes: Prepare membranes from cells or tissues expressing the UT receptor.
- Radioligand: [1251]URP or [1251]U-II.[1]
- Test Ligand: [Orn5]-URP.
- Non-specific Ligand: High concentration of unlabeled U-II or URP (e.g., 1 μM) to determine non-specific binding.
- Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Filtration System: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
- Scintillation Counter: For measuring radioactivity.

B. Procedure

- In a 96-well plate, combine the following in order: Binding Buffer, cell membranes (20-50 μg protein), serial dilutions of [Orn5]-URP, and a fixed concentration of [125I]URP (near its Kd).
- For total binding wells, add buffer instead of [Orn5]-URP.
- For non-specific binding wells, add the high concentration of unlabeled U-II.
- Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
- Rapidly filter the reaction mixture through the glass fiber filters using the cell harvester.
- Wash the filters three times with ice-cold Binding Buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.

C. Data Analysis

Calculate specific binding by subtracting non-specific counts from total counts.



- Plot the percentage of specific binding against the logarithm of the [Orn5]-URP concentration.
- Fit the data to a one-site competition curve to determine the IC₅₀.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General Handling and Storage

- Solubility: For hydrophobic peptides, first attempt to dissolve in a small amount of an organic solvent like DMSO, then dilute with water or buffer to the desired concentration.[2]
- Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted in solution, aliquot to avoid repeated freeze-thaw cycles and store at -80°C. Follow supplier-specific guidelines for long-term stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes EspaceINRS [espace.inrs.ca]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ca2+ Mobilization Assay Creative Bioarray [dda.creative-bioarray.com]
- 7. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]



 To cite this document: BenchChem. [Application Notes and Protocols: [Orn5]-URP].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570194#commercial-suppliers-of-orn5-urp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com